molecular formula C9H16N2O2 B14375146 3,3'-(1H-Imidazole-1,5-diyl)di(propan-1-ol) CAS No. 89882-47-3

3,3'-(1H-Imidazole-1,5-diyl)di(propan-1-ol)

Cat. No.: B14375146
CAS No.: 89882-47-3
M. Wt: 184.24 g/mol
InChI Key: SFQLXAXHUNMGON-UHFFFAOYSA-N
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Description

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) is a chemical compound that features an imidazole ring substituted with two propanol groups. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is known for its diverse chemical and biological properties, making it a valuable subject of study in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) typically involves the reaction of imidazole with propanol derivatives under controlled conditions. Common synthetic methods for imidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines . These methods often require specific catalysts and reaction conditions, such as elevated temperatures and the presence of specific reagents.

Industrial Production Methods

Industrial production of imidazole derivatives, including 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol), often involves large-scale chemical reactions in controlled environments. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvent systems to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with higher oxidation states, while substitution reactions can introduce new functional groups into the imidazole ring .

Scientific Research Applications

3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds and coordinate with metal ions also plays a crucial role in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) include other imidazole derivatives such as:

Uniqueness

What sets 3,3’-(1H-Imidazole-1,5-diyl)di(propan-1-ol) apart is its unique substitution pattern with two propanol groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

CAS No.

89882-47-3

Molecular Formula

C9H16N2O2

Molecular Weight

184.24 g/mol

IUPAC Name

3-[3-(3-hydroxypropyl)imidazol-4-yl]propan-1-ol

InChI

InChI=1S/C9H16N2O2/c12-5-1-3-9-7-10-8-11(9)4-2-6-13/h7-8,12-13H,1-6H2

InChI Key

SFQLXAXHUNMGON-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C=N1)CCCO)CCCO

Origin of Product

United States

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